molecular formula C9H14O3 B2411879 3,3-Dimethyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 2503205-28-3

3,3-Dimethyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B2411879
CAS No.: 2503205-28-3
M. Wt: 170.208
InChI Key: YHFMMBFLFWWVEI-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-oxabicyclo[221]heptane-1-carboxylic acid is a bicyclic compound with a unique structure that includes an oxabicyclo ring system

Mechanism of Action

Target of Action

The primary target of 3,3-Dimethyl-2-oxabicyclo[22It’s structurally similar compound, 7-oxanorbornanes, have been found to inhibit protein phosphatases .

Mode of Action

It’s suggested that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for a good inhibition of protein phosphatases . This suggests that the compound may interact with its targets by binding to the active site of the enzyme, thereby inhibiting its function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst like N-iodosuccinimide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different functional groups, enhancing their utility in further chemical transformations .

Scientific Research Applications

3,3-Dimethyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of polymers and other industrially relevant materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3,3-dimethyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-8(2)6-3-4-9(5-6,12-8)7(10)11/h6H,3-5H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFMMBFLFWWVEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(O1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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